![molecular formula C19H16N2O9 B5020349 dimethyl 5-{[3-(methoxycarbonyl)-5-nitrobenzoyl]amino}isophthalate](/img/structure/B5020349.png)
dimethyl 5-{[3-(methoxycarbonyl)-5-nitrobenzoyl]amino}isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-{[3-(methoxycarbonyl)-5-nitrobenzoyl]amino}isophthalate, commonly known as DMNI, is a novel compound that has gained significant attention in the field of medicinal chemistry. DMNI is a potent inhibitor of several enzymes, including serine proteases, and has shown promising results in various preclinical studies.
Wirkmechanismus
DMNI inhibits enzymes by forming covalent bonds with the active site residues, leading to irreversible inhibition. DMNI has a unique binding mode that allows it to interact with the enzyme in a non-competitive manner, making it a potent inhibitor of several enzymes.
Biochemical and Physiological Effects:
DMNI has been shown to have potent anti-inflammatory effects by inhibiting the activity of neutrophil serine proteases, which are involved in the pathogenesis of various inflammatory diseases. DMNI has also been shown to inhibit the growth of cancer cells by targeting the proteolytic activity of cathepsin G and chymase. Additionally, DMNI has shown promising results as an anti-viral agent by inhibiting the replication of several viruses, including dengue virus, yellow fever virus, and Zika virus.
Vorteile Und Einschränkungen Für Laborexperimente
DMNI has several advantages for lab experiments, including its potent inhibitory activity against several enzymes and its unique binding mode. However, DMNI has some limitations, including its irreversibility and potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for DMNI research, including the development of more potent and selective inhibitors, the investigation of its therapeutic potential in various diseases, and the optimization of its pharmacokinetic properties for clinical use. Additionally, the development of DMNI-based probes for enzyme imaging and the investigation of its potential as a drug delivery system are also promising areas of research.
Conclusion:
In conclusion, DMNI is a novel compound that has shown promising results as an inhibitor of several enzymes involved in various pathological conditions. DMNI has several advantages for lab experiments, including its potent inhibitory activity and unique binding mode. However, its irreversibility and potential toxicity may limit its use in vivo. Future research on DMNI should focus on developing more potent and selective inhibitors, investigating its therapeutic potential in various diseases, and optimizing its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of DMNI involves the reaction of dimethyl isophthalate with 3-(methoxycarbonyl)-5-nitrobenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place in anhydrous dichloromethane at room temperature, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
DMNI has been extensively studied for its potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent. DMNI has shown promising results in preclinical studies as an inhibitor of several enzymes, including cathepsin G, chymase, and tryptase, which are involved in various pathological conditions.
Eigenschaften
IUPAC Name |
dimethyl 5-[(3-methoxycarbonyl-5-nitrobenzoyl)amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O9/c1-28-17(23)11-5-12(18(24)29-2)7-14(6-11)20-16(22)10-4-13(19(25)30-3)9-15(8-10)21(26)27/h4-9H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHXJKHRFBVUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.